molecular formula C7H6FNO4 B8519368 5-Fluoro-3-methoxy-2-nitrophenol

5-Fluoro-3-methoxy-2-nitrophenol

Cat. No. B8519368
M. Wt: 187.12 g/mol
InChI Key: QWNOVJWYWPXEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157487B2

Procedure details

In 10N NaOH (13.1 ml, 131 mmol) and DMSO (25 ml), 3,5-difluoro-2-nitroanisole (8.29 g, 43.8 mmol) was stirred at 50° C. for 5 hours. After cooling, the reaction mixture was poured in 1N HCl (200 ml), followed by extraction with ethyl acetate (300 ml). The extract was washed with saturated brine (2×100 ml), dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (4:1) eluate fractions, the title compound (4.14 g, 51%) was obtained as a yellow oil.
Name
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].F[C:4]1[C:5]([N+:13]([O-:15])=[O:14])=[C:6]([O:11][CH3:12])[CH:7]=[C:8]([F:10])[CH:9]=1>CS(C)=O.Cl>[F:10][C:8]1[CH:7]=[C:6]([O:11][CH3:12])[C:5]([N+:13]([O-:15])=[O:14])=[C:4]([OH:1])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.29 g
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)OC)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (300 ml)
WASH
Type
WASH
Details
The extract was washed with saturated brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (4:1) eluate fractions

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=C(C1)O)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.14 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.